5-Amino-4-chloro-2-fluorobenzonitrile
Description
5-Amino-4-chloro-2-fluorobenzonitrile (CAS: 1379332-58-7) is a substituted benzonitrile derivative with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol . Its structure comprises a benzene ring substituted with an amino (-NH₂) group at position 5, a chlorine atom at position 4, a fluorine atom at position 2, and a nitrile (-C≡N) group at position 1 (Figure 1). The compound’s SMILES notation is C1=C(C(=CC(=C1N)Cl)F)C#N, and its InChIKey is CDHQUZJIGZYOOF-UHFFFAOYSA-N .
Properties
CAS No. |
1379332-58-7 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
5-amino-4-chloro-2-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 |
InChI Key |
CDHQUZJIGZYOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzonitrile typically involves the introduction of amino, chloro, and fluoro groups onto a benzonitrile core. One common method includes the nitration of a suitable precursor followed by reduction and halogenation steps. For instance, starting from 4-chloro-2-fluorobenzonitrile, the amino group can be introduced via nitration followed by reduction .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are often proprietary, but they generally follow similar principles to laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-4-chloro-2-fluorobenzonitrile is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity .
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often studied to understand its effects and optimize its use in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 5-amino-4-chloro-2-fluorobenzonitrile with analogs differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Positional Isomerism and Substituent Effects
- 4-Amino-2-chloro-5-fluorobenzonitrile (CAS: 1228376-68-8): This positional isomer shifts the amino group to position 4, altering electronic distribution. The chlorine at position 2 may sterically hinder reactions compared to the target compound .
- 2-Amino-6-chloro-4-fluorobenzonitrile: With 5 patents, this isomer demonstrates the impact of substituent positioning on intellectual property activity. The fluorine at position 4 could enhance metabolic stability in pharmaceutical contexts .
Functional Group Modifications
- 5-(Chloromethyl)-2-fluorobenzonitrile: The chloromethyl group at position 5 increases electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions. This contrasts with the amino group in the target compound, which may participate in hydrogen bonding or act as a directing group in synthesis .
- 4-Chloro-5-fluoro-2-hydroxybenzonitrile: Replacement of the amino group with a hydroxyl (-OH) significantly increases polarity, affecting solubility and interaction with biological targets .
Electronic and Steric Considerations
Biological Activity
5-Amino-4-chloro-2-fluorobenzonitrile is an aromatic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The chemical formula of 5-Amino-4-chloro-2-fluorobenzonitrile is CHClF N, with a molecular weight of approximately 172.57 g/mol. The compound features an amino group, a chlorine atom, a fluorine atom, and a nitrile functional group attached to a benzene ring. This unique combination of functional groups contributes to its diverse reactivity and biological activity.
The biological activity of 5-Amino-4-chloro-2-fluorobenzonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing and electron-donating groups allows the compound to modulate various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, which may lead to therapeutic applications in drug development.
- Receptor Binding : Studies indicate that it can bind to specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Research has demonstrated that 5-Amino-4-chloro-2-fluorobenzonitrile exhibits significant anticancer properties. For instance, it has been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Data
These values indicate that the compound is particularly potent against lung cancer cells compared to other types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 | |
| P. aeruginosa | 64 |
Case Study 1: Inhibition of Enzymatic Activity
A study focused on the interaction of 5-Amino-4-chloro-2-fluorobenzonitrile with specific enzymes involved in cancer metabolism demonstrated that the compound could significantly inhibit enzyme activity at low concentrations. The results suggested potential therapeutic applications in targeting metabolic pathways in cancer cells.
Case Study 2: Fluorescent Probe Development
The compound was also utilized in developing fluorescent probes for imaging applications in biological research. Its ability to form strong interactions with cellular components enhances its utility in visualizing cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
